molecular formula C7H5NO2 B164204 5-Acetylfuran-3-carbonitrile CAS No. 133674-67-6

5-Acetylfuran-3-carbonitrile

Cat. No. B164204
M. Wt: 135.12 g/mol
InChI Key: LDBONMJUXJMQFI-UHFFFAOYSA-N
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Description

5-Acetylfuran-3-carbonitrile, also known as 5-Acetyl-2-furancarbonitrile, is a chemical compound with the molecular formula C7H5NO2. It is a furan derivative and has been extensively researched due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

5-Acetylfuran-3-carbonitrile has been extensively researched for its potential applications in various fields. In the pharmaceutical industry, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals. In the agrochemical industry, it has been reported to exhibit insecticidal and fungicidal activities. It has also been studied for its potential use as a building block in the synthesis of various agrochemicals. In materials science, it has been reported to exhibit luminescent properties, making it a potential candidate for use in optoelectronic devices.

Mechanism Of Action

The mechanism of action of 5-Acetylfuran-3-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

5-Acetylfuran-3-carbonitrile has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been reported to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Acetylfuran-3-carbonitrile in lab experiments is its relatively simple synthesis method. It can be synthesized from readily available starting materials with high yield. Another advantage is its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 5-Acetylfuran-3-carbonitrile. One direction is to further investigate its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to investigate its toxicity and safety profile.

Synthesis Methods

There are several methods reported in the literature for the synthesis of 5-Acetylfuran-3-carbonitrile. One of the most common methods involves the reaction of furfural with acetic anhydride and sodium cyanide in the presence of a catalyst such as ammonium acetate or potassium carbonate. Another method involves the reaction of furfuryl alcohol with acetic anhydride and sodium cyanide in the presence of a catalyst such as potassium carbonate or sodium hydroxide. Both methods yield 5-Acetylfuran-3-carbonitrile as the main product with high yield.

properties

CAS RN

133674-67-6

Product Name

5-Acetylfuran-3-carbonitrile

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

5-acetylfuran-3-carbonitrile

InChI

InChI=1S/C7H5NO2/c1-5(9)7-2-6(3-8)4-10-7/h2,4H,1H3

InChI Key

LDBONMJUXJMQFI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CO1)C#N

Canonical SMILES

CC(=O)C1=CC(=CO1)C#N

synonyms

3-Furancarbonitrile, 5-acetyl- (9CI)

Origin of Product

United States

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